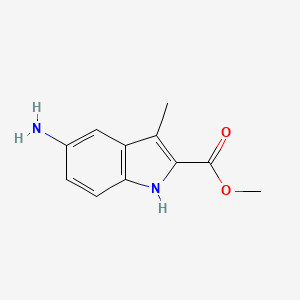

methyl 5-amino-3-methyl-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

methyl 5-amino-3-methyl-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H12N2O2/c1-6-8-5-7(12)3-4-9(8)13-10(6)11(14)15-2/h3-5,13H,12H2,1-2H3 |

InChI Key |

CZBZZWJGDROKBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)N)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of methyl 5-amino-3-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules. Its unique electronic properties and versatile substitution patterns have made it a privileged structure in the design of novel therapeutics. This guide focuses on a specific, yet promising, derivative: Methyl 5-amino-3-methyl-1H-indole-2-carboxylate. As a Senior Application Scientist, this document is crafted to provide not just a compilation of data, but a cohesive narrative that explains the why behind the chemical properties and synthetic strategies, empowering researchers to unlock the full potential of this intriguing molecule.

Molecular Architecture and Physicochemical Identity

This compound possesses a bicyclic aromatic structure, the indole nucleus, which is characterized by the fusion of a benzene ring to a pyrrole ring. The specific arrangement of substituents—an amino group at the 5-position, a methyl group at the 3-position, and a methyl carboxylate group at the 2-position—imparts distinct electronic and steric properties that govern its reactivity and biological interactions.

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | N/A |

| Molecular Weight | 204.23 g/mol | N/A |

| CAS Number | Not explicitly found for this specific isomer. A related compound, Methyl 5-amino-1H-indole-2-carboxylate hydrochloride, has the CAS number 2995273-94-2.[1] | N/A |

Synthesis Strategy: A Rational Approach to Construction

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[3][4] For the target molecule, the key starting materials would be (4-aminophenyl)hydrazine and methyl 2-methyl-3-oxobutanoate.

Caption: Proposed Fischer Indole Synthesis Workflow.

Step-by-Step Experimental Protocol (Hypothetical)

-

Hydrazone Formation:

-

Equimolar amounts of (4-aminophenyl)hydrazine and methyl 2-methyl-3-oxobutanoate are dissolved in a suitable solvent such as ethanol.

-

A catalytic amount of a weak acid (e.g., acetic acid) is added.

-

The mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

-

The resulting hydrazone can be isolated by precipitation or used directly in the next step.

-

-

Indolization:

-

The hydrazone is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, at an elevated temperature.[3][4]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate).

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate).

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Causality Behind Experimental Choices:

-

The choice of the Fischer indole synthesis is dictated by its reliability in forming the indole ring with control over substitution at the 2 and 3 positions.

-

The use of an acid catalyst is crucial for the key[2][2]-sigmatropic rearrangement step. The strength of the acid can influence the reaction rate and yield.

-

Purification by column chromatography is essential to remove any unreacted starting materials, by-products, and regioisomers that may have formed.

Spectroscopic and Physicochemical Characterization

While experimental data for the target molecule is scarce, we can predict its characteristic spectroscopic features based on the analysis of closely related indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, the N-H proton, the amino group protons, and the methyl and methoxy protons of the substituents. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electron-donating nature of the amino group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the nine carbons of the indole core and the two carbons of the substituents. The chemical shifts of the carbons in the benzene portion of the indole ring will be shifted upfield due to the electron-donating effect of the 5-amino group.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (Indole) | ~3400 | A sharp to medium intensity peak. |

| N-H Stretch (Amino) | 3300-3500 | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. |

| C=O Stretch (Ester) | ~1700 | A strong, sharp absorption. |

| Aromatic C=C Stretch | 1500-1620 | Multiple bands of varying intensity. |

| C-N Stretch | 1200-1350 |

The presence of the amino group will influence the N-H stretching region, and the overall fingerprint region will be unique to this specific substitution pattern.[5]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 205.23. The fragmentation pattern would likely involve the loss of the methoxy group from the ester or cleavage of the ester group itself.

Physical Properties (Predicted)

| Property | Predicted Value | Rationale |

| Melting Point | 130-150 °C | Based on melting points of similar substituted indoles. The presence of the amino group may allow for hydrogen bonding, potentially increasing the melting point compared to non-aminated analogs. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Limited solubility in non-polar solvents and water. | The indole core is relatively non-polar, but the amino and ester groups introduce polarity. |

| Appearance | Likely a solid, potentially colored (e.g., off-white to tan) | The amino group can sometimes impart color to aromatic compounds. |

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is governed by the interplay of its functional groups.

Caption: Key Reactivity Sites for Derivatization.

-

Indole Nitrogen (N-1): The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. This modification can significantly impact the compound's biological activity and pharmacokinetic properties.

-

Amino Group (C-5): The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, sulfonylation, and diazotization, providing a handle for extensive derivatization.

-

Ester Group (C-2): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy in drug discovery to modulate solubility and target interactions.[6][7]

-

Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents will influence the position of further substitution.

Applications in Drug Discovery and Development

While specific studies on this compound are limited, the broader class of indole-2-carboxylates has shown significant promise in various therapeutic areas.[8]

Anticancer Activity

Derivatives of indole-2-carboxylic acid have been investigated as potent anticancer agents.[6][8][9][10] The indole scaffold can serve as a template for the design of inhibitors of various protein kinases, which are often dysregulated in cancer. The substituents on the indole ring play a crucial role in determining the potency and selectivity of these inhibitors. The 5-amino group, in particular, can act as a key hydrogen bond donor, enhancing binding to target proteins.

Antiviral and Antimicrobial Potential

The indole nucleus is a common feature in many natural and synthetic antiviral and antimicrobial compounds. Indole-2-carboxylic acid derivatives have been explored as inhibitors of viral enzymes, such as HIV-1 integrase.[11][12][13] The specific substitution pattern of the target molecule could offer a unique combination of electronic and steric properties for interaction with microbial targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) is not available, information from related compounds suggests that it may be harmful if swallowed or in contact with skin, and may cause eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. The compound should be handled in a well-ventilated area.

Conclusion and Future Directions

This compound represents a synthetically accessible and promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers to begin their investigations. Future work should focus on developing a reliable and scalable synthesis of this compound, followed by a thorough evaluation of its physicochemical properties and biological activity. The strategic placement of the amino, methyl, and carboxylate groups offers a multitude of opportunities for derivatization, paving the way for the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The insights provided herein are intended to accelerate this discovery process, enabling the scientific community to fully explore the therapeutic potential of this versatile indole derivative.

References

- Sundararajan, K., & Ramalingam, S. (2006). Fourier transform infrared and Raman spectral investigations of 5-aminoindole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 733-738.

- Al-Ostath, A., et al. (2022). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 27(19), 6297.

- Ciaffaglione, V., et al. (2019). β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. Applied Sciences, 9(23), 5168.

- Zhou, Q., et al. (2010). The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract. Drug Metabolism and Disposition, 38(7), 1187-1193.

- Al-Ostath, A., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 12(7), 1198-1209.

- Zheng, J., et al. (1993). Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs. Journal of Pharmacology and Experimental Therapeutics, 264(1), 323-331.

- Wikipedia. Fischer indole synthesis.

- Regal, K. A., et al. (2001). Detection and characterization of DNA adducts of 3-methylindole. Chemical Research in Toxicology, 14(8), 1043-1050.

- Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester.

- Alfa Chemistry. Fischer Indole Synthesis.

- ResearchGate.

- Singh, P., et al. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.

- Al-Ghorbani, M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 11(28), 17180-17195.

- Santa Cruz Biotechnology. Methyl 5-chloro-3-[(chloroacetyl)

- He, J., et al. (2020). Selective Oxidative Cleavage of 3-Methylindoles with Primary Amines Affording Quinazolinones. Organic Letters, 22(7), 2755-2759.

- Aljabr, G., et al. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry, 17(1), 25-36.

- Jabeen, F., et al. (2024).

- Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1121-1133.

- Amerigo Scientific.

- Sigma-Aldrich.

- Shestakov, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45(5), 778-786.

- Impactfactor. BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW.

- Sigma-Aldrich.

- ResearchGate. A) Reaction of 9 with 3‐methylindole (39).

- BLD Pharm.

- NIST WebBook. 5-Aminoindole.

- Organic Chemistry Portal. Fischer Indole Synthesis.

- Zhang, H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.

- Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1121-1133.

- Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- Khan, I., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry-Section A, 8(1), 1-11.

- Ferguson, G., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C: Structural Chemistry, 77(10), 585-595.

- Amara, C., et al. (2014). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(11), 1946-1955.

- PubChem. 5-Amino-1H-indole-2-carboxylic acid.

- Blaskó, G., et al. (1999). synthesis of 5-substituted indole derivatives, part ii.1. ARKIVOC, 1999(1), 16-23.

- Majumdar, P., & Giri, V. S. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34161-34185.

- Der Pharma Chemica.

- El-Sayed, M. A. A., et al. (2016).

- ResearchG

- Thermo Fisher Scientific. 5-Aminoindole, 97%.

- BLDpharm. (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S) -

- Shapiro, R., et al. (1984). Mass spectrometric analysis of N-carboxymethylamino acids as periodate oxidation derivatives of Amadori compounds application to glycosylated haemoglobin. Biomedical Mass Spectrometry, 11(7), 320-325.

- PubChem. CID 42599443.

- Liu, Z.-K., et al. (2024). Decarboxylative Aminomethylation of Indole-3-carboxylic Acids via Strain Release-Driven Ring Opening of 1,2-Oxazetidines. Organic Letters, 26(48), 8934-8938.

- Horká, M., et al. (2007). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge.

- Google Patents. US3522273A - 2-(ethylamino)-2-(2-thienyl)cyclohexanone and acid addition salts.

- Yang, D., et al. (2023).

- Fisher Scientific. Azo compounds.

Sources

- 1. 2995273-94-2|Methyl 5-amino-1H-indole-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 2. β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis [mdpi.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fourier transform infrared and Raman spectral investigations of 5-aminoindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 8. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Solubility profile of methyl 5-amino-3-methyl-1H-indole-2-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Methyl 5-amino-3-methyl-1H-indole-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3][4] this compound, a substituted indole, represents a class of compounds of significant interest in medicinal chemistry due to the prevalence of the indole nucleus in numerous pharmaceutical agents.[4] This technical guide provides a comprehensive framework for determining, analyzing, and understanding the solubility profile of this compound in various organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a procedural and theoretical guide for researchers. It outlines the fundamental principles of solubility, details robust experimental methodologies for its determination, and explains the application of thermodynamic models for data correlation and interpretation. Furthermore, it emphasizes the importance of solid-state characterization and its interplay with solubility.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with poor aqueous solubility being a primary obstacle.[1][5] A drug must be in a dissolved state to be absorbed and elicit a pharmacological response.[3] For orally administered drugs, inadequate solubility can lead to low and erratic bioavailability, hindering clinical development.[1][4] Organic solvents play a crucial role throughout the drug development lifecycle, from synthesis and purification to the preparation of dosage forms. Therefore, a thorough understanding of the solubility of an API in various organic solvents is indispensable for process optimization, formulation development, and ensuring consistent product quality.

This compound possesses structural features—an aromatic indole core, an amino group, and a methyl ester—that suggest a nuanced solubility behavior, influenced by solvent polarity and hydrogen bonding capabilities. This guide provides the necessary protocols and theoretical background to fully characterize this behavior.

Theoretical Framework of Solubility

The solubility of a crystalline solute in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a qualitative prediction, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[6][7] This is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] For a solid to dissolve, the energy required to break the crystal lattice forces of the solute and the intermolecular forces of the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

The molecular structure of this compound features both hydrogen bond donors (the amino and indole N-H groups) and acceptors (the carbonyl oxygen and the amino nitrogen), as well as a non-polar aromatic ring system. This duality suggests that its solubility will be highly dependent on the specific properties of the organic solvent.

Solid-State Characterization: A Prerequisite for Meaningful Solubility Studies

The solid-state properties of an API can significantly impact its solubility.[8][9] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to different solubilities and dissolution rates.[10] Therefore, it is crucial to characterize the solid form of this compound before and after solubility experiments.

-

X-Ray Powder Diffraction (XRPD): This technique is fundamental for identifying the crystalline form of the API and detecting any phase changes that may occur during the solubility experiment.[8][11][12]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of the compound, which are essential parameters for thermodynamic modeling of solubility. It can also identify polymorphic transitions.[8][13]

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is used to identify the presence of solvates or hydrates.[9][12]

Caption: Workflow for Solid-State Characterization of the API.

Experimental Determination of Solubility

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[14][15]

Step-by-Step Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials and Equipment:

-

This compound (characterized solid form)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, N,N-dimethylformamide (DMF)) of analytical grade

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[14][16]

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K). Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[16] Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Solid Residue Analysis: After the experiment, recover the remaining solid from the vials and analyze it using XRPD and DSC to check for any changes in the crystalline form.

Caption: Experimental Workflow for the Shake-Flask Method.

Data Analysis and Thermodynamic Modeling

The experimental data, typically obtained in mass per volume (e.g., mg/mL), should be converted to mole fraction (x) for thermodynamic analysis.

Thermodynamic Models

Several thermodynamic models can be used to correlate the experimental solubility data with temperature.

-

The Modified Apelblat Equation: This semi-empirical model is widely used to correlate solubility with temperature.[17][18][19] The equation is:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are the model parameters determined by fitting the experimental data.

-

The van't Hoff Equation: This model describes the temperature dependence of the equilibrium constant (in this case, the solubility) and allows for the calculation of the thermodynamic properties of dissolution.[20][21] The equation is:

ln(x) = -ΔHsol/(RT) + ΔSsol/R

where ΔHsol is the standard enthalpy of solution, ΔSsol is the standard entropy of solution, R is the universal gas constant, and T is the absolute temperature. A plot of ln(x) versus 1/T should be linear if ΔHsol is constant over the temperature range.

Thermodynamic Parameters

From the van't Hoff plot, the apparent standard enthalpy (ΔH°sol), Gibbs energy (ΔG°sol), and entropy (ΔS°sol) of solution can be calculated:

-

Gibbs Free Energy of Solution (ΔG°sol): ΔG°sol = -RT ln(x)

-

Enthalpy of Solution (ΔH°sol): Can be obtained from the slope of the van't Hoff plot (Slope = -ΔH°sol/R).

-

Entropy of Solution (ΔS°sol): Can be calculated using the equation: ΔS°sol = (ΔH°sol - ΔG°sol)/T

A positive ΔH°sol indicates an endothermic dissolution process, where solubility increases with temperature.[20] A positive ΔS°sol suggests that the system becomes more disordered upon dissolution.

Hypothetical Data Presentation

The following tables illustrate how the experimental and calculated data for this compound could be presented.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | Acetonitrile | Ethyl Acetate |

| 298.15 | x1 | x2 | x3 | x4 |

| 303.15 | x5 | x6 | x7 | x8 |

| 308.15 | x9 | x10 | x11 | x12 |

| 313.15 | x13 | x14 | x15 | x16 |

| 318.15 | x17 | x18 | x19 | x20 |

Table 2: Calculated Thermodynamic Parameters of Solution at 308.15 K

| Solvent | ΔG°sol (kJ/mol) | ΔH°sol (kJ/mol) | ΔS°sol (J/mol·K) |

| Methanol | ΔG1 | ΔH1 | ΔS1 |

| Ethanol | ΔG2 | ΔH2 | ΔS2 |

| Acetonitrile | ΔG3 | ΔH3 | ΔS3 |

| Ethyl Acetate | ΔG4 | ΔH4 | ΔS4 |

Conclusion

This guide provides a comprehensive framework for the systematic investigation of the solubility profile of this compound. By combining rigorous experimental work using the shake-flask method with thorough solid-state characterization and thermodynamic modeling, researchers can generate the high-quality data necessary for informed decisions in process development and pharmaceutical formulation. The methodologies and principles outlined herein are fundamental to overcoming the challenges posed by poorly soluble compounds and are essential for the successful translation of promising chemical entities into effective medicines.

References

-

A. Qureshi, J. Vyas, and U.M. Upadhyay, "Determination of solubility by gravimetric method: A brief review," National Journal of Pharmaceutical Sciences. [Link]

-

D. T. Balan, "The Importance of Solubility for New Drug Molecules," Molecules, 2020. [Link]

-

"Van't Hoff Equation," Solubility of Things. [Link]

-

"Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development," ALWSCI. [Link]

-

S. C. Deokate, et al., "Drug Solubility: Importance and Enhancement Techniques," International Journal for Futuristic Research, 2023. [Link]

-

Teachy, "Summary of Properties of Organic Compounds: Solubility of Organic Compounds," Active Summary. [Link]

-

V. M. Savale, "Drug Solubility: Importance and Enhancement Techniques," PMC. [Link]

-

"Determination of Solubility by Gravimetric Method." [Link]

-

Z. Nouara, "How to determine the solubility of a substance in an organic solvent?" ResearchGate, 2024. [Link]

-

Solitek Pharma, "Solid State Characterisation: Precision Pharmaceutical." [Link]

-

"Experiment 1. Solubility of Organic Compounds," Scribd. [Link]

-

S. T. Christensen, "How do you perform the shake flask method to determine solubility?" Quora, 2017. [Link]

-

"Solubility test for Organic Compounds." [Link]

-

A. S. Lacerda, "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter," Dissolution Technologies, 2015. [Link]

-

BioAssay Systems, "Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i." [Link]

-

U.S. EPA, "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD," Regulations.gov, 2018. [Link]

-

T. Li, et al., "Thermodynamic models for determination of solid liquid equilibrium of the 6-benzyladenine in pure and binary organic solvents," J. Chem. Thermodyn., 2017. [Link]

-

Crystal Pharmatech, "Solid State Characterization: Techniques, Standards, and Verified Data—An Integrated Lens for CMC Development." [Link]

-

"4 - Solubility - Gravimetric Method," Scribd. [Link]

-

"Solubility of Organic Compounds," Chemistry Steps, 2021. [Link]

-

"Pharmaceutical Solid-State Characterisation Techniques," ResearchGate. [Link]

-

"Gravimetric Analysis," Wired Chemist. [Link]

-

Holodiag, "TGA and DSC are key thermal analyses for solid state characterization," 2023. [Link]

-

S. Z. S. Al-Bayati, et al., "Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution," MDPI, 2021. [Link]

-

Open Oregon Educational Resources, "3.2 Solubility – Introductory Organic Chemistry." [Link]

-

"Experiment: Solubility of Organic & Inorganic Compounds." [Link]

-

Y. Liu, et al., "Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures," Journal of Chemical & Engineering Data, 2023. [Link]

-

LibreTexts, "8: Gravimetric Methods," Chemistry LibreTexts, 2021. [Link]

-

Y. Zhang, et al., "Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents," Journal of Chemical & Engineering Data, 2022. [Link]

-

VITO, "Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents." [Link]

-

A. Helmenstine, "The van't Hoff Factor - Definition and How to Calculate It," Science Notes, 2020. [Link]

-

W. D. Bancroft, "The van't Hoff-Raoult Formula," The Journal of Physical Chemistry, 1905. [Link]

-

I. M. Klotz, "Deviation from van't Hoff Behavior of Solids at Low Temperature," ACS Omega, 2017. [Link]

-

Wikipedia, "Van 't Hoff equation." [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - IJFMR [ijfmr.com]

- 4. seppic.com [seppic.com]

- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. chem.ws [chem.ws]

- 8. Solid state characterization techniques | Malvern Panalytical [malvernpanalytical.com]

- 9. solitekpharma.com [solitekpharma.com]

- 10. caymanchem.com [caymanchem.com]

- 11. crystalpharmatech.com [crystalpharmatech.com]

- 12. TGA and DSC are key thermal analyses for solid state characterization - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. quora.com [quora.com]

- 17. ThermoML:J. Chem. Thermodyn. 2017, 106, 208-215 [trc.nist.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

The 5-Amino-3-methylindole-2-carboxylate Scaffold: A Technical Guide to Synthesis, Derivatization, and Biological Profiling

Executive Summary

Methyl 5-amino-3-methyl-1H-indole-2-carboxylate represents a high-value pharmacophore in modern medicinal chemistry. As a trisubstituted indole, it occupies a unique chemical space that balances the lipophilicity of the 3-methyl group with the high reactivity of the 5-amino "vector." This guide analyzes its role as a privileged scaffold for developing EGFR/CDK2 kinase inhibitors , antimicrobial Schiff bases , and antiviral agents .

Unlike simple indoles, the 2-carboxylate moiety provides a hydrogen-bond acceptor motif critical for active site alignment, while the 5-amino group serves as a versatile handle for library generation. This document details the synthetic pathways, structure-activity relationships (SAR), and validated biological profiling protocols for this scaffold.

Part 1: Chemical Foundation & Synthesis

The synthesis of the title compound typically follows a convergent strategy, prioritizing the installation of the indole core before functional group manipulation.

Retrosynthetic Analysis

The most robust route utilizes the Fischer Indolization , starting from commercially available 4-nitrophenylhydrazine and a ketone precursor (methyl 2-oxobutanoate).

-

Step 1: Condensation of 4-nitrophenylhydrazine with methyl 2-oxobutanoate.

-

Step 2: Acid-catalyzed cyclization (Fischer Indolization) to yield Methyl 3-methyl-5-nitro-1H-indole-2-carboxylate.

-

Step 3: Chemoselective reduction of the 5-nitro group to the 5-amino target.

Synthetic Workflow (DOT Visualization)

Figure 1: Convergent synthesis of the title scaffold via Fischer Indolization and Nitro Reduction.

Part 2: Medicinal Chemistry Applications

The biological utility of this molecule stems from its ability to act as a "hinge binder" in kinase pockets or as a chelating ligand in metallo-pharmaceuticals.

Anticancer Activity (Kinase Inhibition)

The indole-2-carboxamide derivatives (synthesized from the carboxylate ester) are potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2) .[1]

-

Mechanism: The indole NH and the carbonyl oxygen of the 2-carboxylate (or derived amide) form a donor-acceptor pair that mimics the adenine ring of ATP, binding to the kinase hinge region.

-

SAR Insight: The 3-methyl group fills the hydrophobic pocket (Gatekeeper region), enhancing selectivity over other kinases. The 5-amino group, when derivatized to an amide or urea, extends into the solvent-exposed region to improve solubility and pharmacokinetic properties.

Antimicrobial & Antifungal Activity

The free 5-amino group is frequently converted into Schiff bases (azomethines).

-

Mechanism: The azomethine linkage (-N=CH-) acts as a pharmacophore, often chelating metal ions (Cu2+, Zn2+) in biological systems, which disrupts bacterial cell walls and inhibits respiration.

-

Key Data: Schiff bases derived from 5-aminoindoles show superior activity against S. aureus and C. albicans compared to the parent amine, often approaching the potency of standard antibiotics like Ciprofloxacin.

Structure-Activity Relationship (SAR) Table

| Position | Modification | Biological Effect | Recommendation |

| C-2 | Methyl Ester | Prodrug form; lipophilic. | Hydrolyze to acid for solubility; convert to amide for kinase binding. |

| C-3 | Methyl Group | Hydrophobic interaction. | Retain for EGFR selectivity; prevents metabolic oxidation at C3. |

| C-5 | Amino Group | Primary vector for diversity. | Derivatize to Schiff Base (Antimicrobial) or Urea (Anticancer). |

| N-1 | Free NH | H-bond donor. | Essential for Hinge Binding (Kinase) and DNA minor groove interaction. |

Part 3: Experimental Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of this compound

Objective: Reduction of the 5-nitro intermediate.

-

Dissolution: Dissolve Methyl 3-methyl-5-nitro-1H-indole-2-carboxylate (10 mmol) in dry Methanol (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading) under an inert nitrogen atmosphere.

-

Hydrogenation: Purge the vessel with Hydrogen gas (H2). Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The amino product will be more polar and fluorescent under UV.

-

-

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with warm methanol.

-

Purification: Concentrate the filtrate in vacuo. Recrystallize the solid from Ethanol/Water to yield the target as an off-white solid.

-

Yield Expectation: 85–92%.

-

Protocol B: Antiproliferative MTT Assay

Objective: Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

-

Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Dissolve the test compound (5-amino indole derivative) in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) and add to wells.

-

Control: DMSO vehicle control (0.1% v/v).

-

-

Incubation: Incubate for 48 hours.

-

Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Measurement: Dissolve crystals in DMSO (100 µL). Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Determine IC50 using non-linear regression analysis (GraphPad Prism or similar).

Part 4: Mechanistic Visualization (EGFR Pathway)

The following diagram illustrates the downstream signaling effects when the indole scaffold inhibits the EGFR kinase, a primary target for these derivatives.

Figure 2: Signal transduction blockade.[2][3] The indole scaffold inhibits EGFR autophosphorylation, halting the RAS-RAF-MEK-ERK cascade essential for tumor growth.

References

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides as EGFR/CDK2 Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the synthesis of 3-methylindole-2-carboxamide derivatives and their docking in CDK2/EGFR active sites. URL:[Link]

-

Antimicrobial Activities of Schiff Base Metal Complexes. Source: Biotech Asia. Context: Validates the use of azomethine (Schiff base) derivatives of amino-indoles for enhanced antimicrobial efficacy. URL:[Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides. Source: MDPI (Molecules). Context: Detailed SAR on 5-substituted indole-2-carboxamides and their antiproliferative profiles against cancer cell lines.[4] URL:[Link]

-

PubChem Compound Summary: Methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate. Source: PubChem.[5] Context: Provides chemical property data and structural analogs for amino-indole carboxylates. URL:[Link]

-

Synthesis and Biological Activity of Functionalized Indole-2-carboxylates. Source: ResearchGate (Archiv der Pharmazie). Context: Discusses Fischer indolization protocols and the antimicrobial activity of indole-2-carboxylate derivatives. URL:[Link]

Sources

- 1. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. methyl 3-(2-aminoethyl)-1H-indole-5-carboxylate | C12H14N2O2 | CID 21071583 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Methyl 5-amino-3-methyl-1H-indole-2-carboxylate

Introduction: The Significance of Methyl 5-amino-3-methyl-1H-indole-2-carboxylate in Drug Discovery

This compound is a heterocyclic compound of significant interest to the pharmaceutical industry. Its substituted indole core is a privileged scaffold found in numerous biologically active molecules, including anti-cancer agents, antivirals, and central nervous system-targeting drugs. As a key starting material or intermediate, its purity and stability are paramount to ensuring the successful synthesis of active pharmaceutical ingredients (APIs), the reliability of experimental data, and the safety and efficacy of the final drug product.

This technical guide provides a comprehensive overview of the stability profile of this compound. It is intended for researchers, scientists, and drug development professionals. This document will delve into the theoretical and practical aspects of its stability, outlining potential degradation pathways, recommended storage conditions, and a detailed protocol for conducting a thorough stability assessment in line with regulatory expectations.

Understanding the Chemical Stability Profile

The stability of this compound is dictated by its constituent functional groups: the indole ring, the aromatic amino group, and the methyl ester. Each of these moieties is susceptible to degradation under certain conditions. A proactive understanding of these potential liabilities is crucial for developing stable formulations and defining appropriate storage and handling procedures.

Potential Degradation Pathways

Forced degradation studies are essential for identifying the likely degradation products and understanding the intrinsic stability of a molecule.[1][2] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing, such as high heat, humidity, light, and a range of pH values in the presence of an oxidizing agent.[1][3][4]

Based on the structure of this compound, the following degradation pathways are plausible:

-

Oxidative Degradation: The electron-rich indole ring and the aromatic amino group are susceptible to oxidation.[5][6] Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides, hydroxylated species, and potentially colored polymeric impurities. The indole nucleus can be oxidized at the C2 or C3 position, leading to oxindole derivatives.[5][7]

-

Hydrolytic Degradation: The methyl ester functional group is prone to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid.[1][6][8] While methyl esters are generally more stable than their higher alkyl counterparts, this pathway is a significant consideration, especially in solution.[9]

-

Photodegradation: Aromatic amines are known to be light-sensitive and can undergo photodegradation upon exposure to UV or visible light.[10][11][12] This can lead to the formation of colored degradants and a loss of potency. The indole ring itself can also participate in photochemical reactions.

Below is a diagram illustrating a potential oxidative degradation pathway for this compound.

Caption: Potential Oxidative Degradation Pathway.

Recommended Storage and Handling Procedures

Based on the chemical nature of the compound and general practices for similar molecules, the following storage and handling procedures are recommended to maintain the integrity of this compound:

-

Temperature: Refrigerated storage (2-8 °C) is advisable for long-term storage to minimize the rate of potential thermal degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

-

Light: Protect from light by storing in amber glass vials or other light-opaque containers to prevent photodegradation.

-

Moisture: Keep in a tightly sealed container in a dry environment, such as a desiccator, to prevent hydrolysis.

-

Incompatible Substances: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Designing a Comprehensive Stability Study

A robust stability study is essential to experimentally determine the retest period for the drug substance and to develop a stability-indicating analytical method. The following protocol is based on the principles outlined in the ICH Q1A(R2) guideline.

Illustrative Forced Degradation Study Data

The following table presents hypothetical results from a forced degradation study to illustrate the expected stability profile and the types of degradants that may be observed.

| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradants (Hypothetical) |

| 0.1 M HCl | 24 hours | 60 °C | 15% | 5-amino-3-methyl-1H-indole-2-carboxylic acid |

| 0.1 M NaOH | 8 hours | 40 °C | 20% | 5-amino-3-methyl-1H-indole-2-carboxylic acid |

| 3% H₂O₂ | 24 hours | Room Temp | 25% | Oxidized indole species, colored impurities |

| Heat | 48 hours | 80 °C | 10% | Unidentified thermal degradants |

| Photostability (ICH Q1B) | 1.2 million lux hours / 200 watt hours/m² | Room Temp | 18% | Colored photodegradants |

Illustrative Long-Term Stability Study Data

This table shows potential results from a 12-month long-term stability study under ICH recommended conditions.

| Time Point (Months) | Storage Condition | Assay (%) (Illustrative) | Total Impurities (%) (Illustrative) | Appearance |

| 0 | 25 °C / 60% RH | 99.8 | 0.2 | White to off-white powder |

| 3 | 25 °C / 60% RH | 99.6 | 0.4 | Conforms |

| 6 | 25 °C / 60% RH | 99.5 | 0.5 | Conforms |

| 9 | 25 °C / 60% RH | 99.2 | 0.8 | Conforms |

| 12 | 25 °C / 60% RH | 99.0 | 1.0 | Conforms |

Experimental Protocol for Stability Assessment

The following workflow outlines the steps for a comprehensive stability study.

Caption: Workflow for a Comprehensive Stability Study.

Step-by-Step Methodology:

-

Develop and Validate a Stability-Indicating Analytical Method:

-

Rationale: A stability-indicating method is crucial to separate the intact compound from its degradation products, allowing for accurate quantification of both.

-

Procedure:

-

Develop a reverse-phase HPLC method with UV detection. A C18 column is a good starting point.

-

Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a suitable buffer) to achieve good resolution between the parent peak and any impurity peaks.

-

Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be confirmed using samples from the forced degradation study.

-

-

-

Conduct Forced Degradation Studies:

-

Rationale: To identify potential degradation products and demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation.[3]

-

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60 °C and sample at various time points (e.g., 2, 4, 8, 24 hours).[1]

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Maintain at 40 °C and sample at various time points.[1]

-

Oxidation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature and sample at various time points.[3]

-

Thermal Degradation: Expose the solid compound to dry heat at 80 °C. Sample at various time points.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

-

Initiate Long-Term and Accelerated Stability Studies:

-

Rationale: To evaluate the stability of the compound under recommended storage conditions and to predict its shelf life.

-

Procedure:

-

Pack the solid compound in its proposed container closure system.

-

Place samples in stability chambers under the following conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, and purity using the validated stability-indicating method.

-

-

Conclusion

This compound is a valuable building block in pharmaceutical research, and a thorough understanding of its stability is critical for its effective use. This guide has outlined the key potential degradation pathways—oxidation, hydrolysis, and photodegradation—and has provided a framework for establishing appropriate storage conditions and conducting comprehensive stability studies. By implementing the principles and protocols described herein, researchers and drug development professionals can ensure the quality and integrity of this important intermediate, thereby contributing to the development of safe and effective medicines.

References

-

Mirkhani, V., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY Ag-TIO2 PHOTOCATALYST. Journal of the Iranian Chemical Society. Available at: [Link]

-

Carena, L., et al. (2022). Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•−). AperTO. Available at: [Link]

-

Alves, M. A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]

-

Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]

-

Arora, P. K., & Bae, H. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry. Available at: [Link]

-

Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Available at: [Link]

-

Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. Available at: [Link]

-

Karim, A. A., & Goussous, S. (2023). A chemical rationale of drug stability and degradation- An insightful approach. Available at: [Link]

-

Ester Stabilizers. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]

-

Tong, R., et al. (2019). Oxidation of indoles to 2-oxindoles. ResearchGate. Available at: [Link]

-

Bridge, N. K., & Porter, G. (1958). The photo-oxidation of an aromatic amine studied by flash photolysis. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. Available at: [Link]

-

Cohen, S. G., et al. (1973). Photoreduction by amines. Chemical Reviews. Available at: [Link]

-

Corpet, M., et al. (2024). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering. Available at: [Link]

-

Catalent. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

-

Patel, P., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. Available at: [Link]

-

Gupta, A. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

-

Roge, A. B., et al. (2018). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Liu, S., & Suflita, J. M. (1993). Anaerobic degradation of methyl esters by Acetobacterium woodii and Eubacterium limosum. Applied and Environmental Microbiology. Available at: [Link]

-

Kumar, R. R., & Ramulu, G. (2015). Development and validation of a stability indicating rp-hplc method for the simultaneous estimation of tazarotene and halobetasol propionate in lotion formulation. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

de Heuvel, D., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Rarokar, N. R., & Khedekar, P. B. (2019). Stability indicating RP-HPLC method development for docetaxel trihydrate. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Jain, P. S., et al. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. pharmasm.com [pharmasm.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. asianjpr.com [asianjpr.com]

- 5. researchgate.net [researchgate.net]

- 6. onyxipca.com [onyxipca.com]

- 7. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]

- 9. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sid.ir [sid.ir]

- 11. Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•−) [iris.unito.it]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Derivatization of the 5-amino group in methyl 3-methyl-1H-indole-2-carboxylate

Technical Application Note: Chemoselective Functionalization of 5-Amino-Indole Scaffolds

Introduction & Strategic Analysis

The scaffold methyl 3-methyl-1H-indole-2-carboxylate represents a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for kinase inhibitors (e.g., VEGFR, PDGFR) and GPCR ligands. The presence of the 5-amino group provides a critical vector for expanding Structure-Activity Relationships (SAR) into the solvent-exposed regions of protein binding pockets.

However, successful derivatization requires rigorous chemoselectivity. The indole core presents two distinct nitrogen centers with opposing reactivities:

-

N1 (Indole Nitrogen): Non-basic (lone pair participates in aromaticity) and acidic (

). It requires deprotonation by strong bases (e.g., NaH, -

C5-NH2 (Exocyclic Amine): Aniline-like, nucleophilic, and basic (

for conjugate acid). It reacts readily with electrophiles under neutral or mildly basic conditions.

Core Directive: This guide details protocols to selectively functionalize the C5-amino group while leaving the N1-indole nitrogen and C2-ester intact, preserving the core electronic properties of the scaffold.

Reactivity Visualization

The following diagram maps the electronic landscape of the target molecule, highlighting the "Safe Zones" for derivatization versus areas requiring protection or specific activation.

Caption: Chemoselective reactivity map. Green pathways indicate high-yield derivatization vectors under mild conditions.

Experimental Protocols

Protocol A: Chemoselective Acylation (Amide Synthesis)

Objective: Synthesis of amide derivatives without N1-acylation. Mechanism: The 5-amino group is significantly more nucleophilic than the indole N1. By using a weak base (DIPEA/Pyridine) that cannot deprotonate N1, we ensure exclusive reaction at C5.

Materials:

-

Substrate: Methyl 5-amino-3-methyl-1H-indole-2-carboxylate (1.0 equiv)

-

Reagent: Acid Chloride (1.1 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)

-

Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

-

Dissolution: Dissolve the indole substrate in anhydrous DMF. Note: DMF is preferred over DCM for amino-indoles due to solubility constraints of the rigid scaffold.

-

Base Addition: Add DIPEA. Stir for 5 minutes at Room Temperature (RT).

-

Electrophile Addition:

-

Method A (Acid Chlorides): Add acid chloride dropwise at 0°C to prevent bis-acylation. Warm to RT over 1 hour.

-

Method B (Coupling): Pre-activate carboxylic acid with HATU in a separate vial for 5 mins, then add to the indole solution.

-

-

Monitoring: Monitor by LC-MS. The product should show Mass + (R-CO - H).

-

Work-up: Dilute with EtOAc, wash with sat.

(2x), water (2x), and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc). The amide product is typically less polar than the free amine.

Critical Control Point: Do NOT use NaH or strong inorganic bases (

Protocol B: Controlled Reductive Amination

Objective: Mono-alkylation of the 5-amino group. Challenge: Anilines are prone to over-alkylation. Reductive amination is superior to direct alkylation (R-X) for controlling stoichiometry.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Aldehyde: R-CHO (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (

) (1.5 equiv) -

Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

-

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Methodology:

-

Imine Formation: Dissolve substrate and aldehyde in DCE. Add AcOH. Stir for 1–2 hours at RT. Validation: LC-MS may show the imine mass, but often the equilibrium favors the hemiaminal.

-

Reduction: Add

in one portion. Stir for 4–16 hours. -

Quench: Quench with sat.

. -

Extraction: Extract with DCM.

-

Purification: Silica gel chromatography.

Expert Insight: If the reaction is sluggish, use Sodium Cyanoborohydride (

Protocol C: Sulfonylation (Sulfonamide Synthesis)

Objective: Installation of sulfonamide moiety (common bioisostere for amides).[1][2]

Materials:

-

Substrate (1.0 equiv)

-

Sulfonyl Chloride (

) (1.1 equiv) -

Base: Pyridine (excess, acts as solvent and base) or TEA/DCM.

Step-by-Step Methodology:

-

Setup: Dissolve substrate in DCM (or Pyridine).

-

Addition: Add Sulfonyl Chloride at 0°C.

-

Reaction: Stir at RT for 2–4 hours.

-

Work-up: If Pyridine was used, remove volatiles in vacuo (azeotrope with Toluene). Dilute with 1N HCl to remove residual pyridine/aniline, extract with EtOAc.

-

Note: Sulfonamides of anilines are acidic (

). The product may be soluble in basic aqueous washes. Keep work-up pH < 7.

Comparative Data & Troubleshooting

| Parameter | Acylation (Amide) | Reductive Amination (Amine) | Sulfonylation |

| Reagent | R-COCl / HATU | R-CHO / NaBH(OAc)3 | R-SO2Cl |

| Solvent | DMF / DCM | DCE / THF | DCM / Pyridine |

| Selectivity Risk | Low (if weak base used) | Low (Mono vs Bis control needed) | Low |

| Work-up pH | Neutral/Basic | Basic | Acidic/Neutral |

| Typical Yield | 80 - 95% | 60 - 85% | 75 - 90% |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| N1-Acylation Observed | Base too strong or excess reagent. | Switch to weaker base (Collidine/Pyridine). Reduce acid chloride equivalents to 1.0. |

| Low Conversion | Steric hindrance at C5 or poor solubility. | Heat to 50°C (safe for ester). Use DMF as solvent. Add DMAP (0.1 eq) as catalyst.[1] |

| Bis-alkylation | Aldehyde too reactive. | Use stoichiometric aldehyde (0.95 eq). Add reductant after imine formation (stepwise). |

| Hydrolysis of Ester | Aqueous base exposure. | Avoid NaOH/LiOH in workup. Use mild buffers (Phosphate/Bicarbonate). |

Workflow Logic Diagram

This decision tree guides the researcher through the synthesis pipeline based on the desired final pharmacophore.

Caption: Operational workflow for 5-aminoindole derivatization. QC steps ensure chemoselectivity is maintained.

References

-

Chemoselective N-Acylation of Indoles. Chemical Communications, 2014.[3] Describes the specific conditions (strong base) required for N1 acylation, validating that weak bases favor exocyclic amines.

-

Reductive Amination: A Comprehensive Review. Organic Reactions, 2002. Definitive guide on using NaBH(OAc)3 for aniline selectivity.

-

Synthesis of Indole-Based Derivatives. Molecules, 2021. Provides specific NMR characterization data for similar methyl indole-2-carboxylate derivatives.

-

Regioselective Sulfonylation of Aminoindoles. Chemical Communications, 2025.[4] Recent advances in sulfonylation selectivity on the indole core.

Sources

Scale-up synthesis of methyl 5-amino-3-methyl-1H-indole-2-carboxylate for drug discovery

This Application Note and Protocol guide details the scalable synthesis of methyl 5-amino-3-methyl-1H-indole-2-carboxylate , a critical scaffold for kinase inhibitors and DNA-binding agents.

Executive Summary

Target Molecule: this compound Primary Application: Scaffold for kinase inhibitors (e.g., VEGFR, PDGFR) and DNA-intercalating drugs. Synthesis Strategy: Japp-Klingemann / Fischer Indole Hybrid.[1] Scale-up Focus: Safety (exotherm control), Cost-efficiency (avoiding isolated hydrazines), and Purity (regiocontrol).

This protocol utilizes a robust Japp-Klingemann approach to generate the necessary hydrazone intermediate in situ, avoiding the handling of unstable free hydrazines. The subsequent Fischer Indole Cyclization is engineered for thermal safety, followed by a chemoselective Nitro Reduction .

Retrosynthetic Analysis & Pathway

The 3-methyl substituent on the indole core dictates the choice of the

Figure 1: Retrosynthetic logic flow. Note that the 3-methyl group originates from the ethyl side chain of the acetoacetate precursor.

Detailed Experimental Protocols

Stage 1: Japp-Klingemann Coupling

Objective: Synthesis of Methyl 2-((4-nitrophenyl)hydrazono)butanoate. Principle: Diazotization of 4-nitroaniline followed by coupling with methyl 2-ethylacetoacetate. The basic conditions trigger deacetylation (Japp-Klingemann cleavage), yielding the hydrazone of methyl 2-oxobutanoate.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| 4-Nitroaniline | 1.0 | SM (Aryl core) |

| Sodium Nitrite (NaNO2) | 1.1 | Diazotization agent |

| Hydrochloric Acid (conc.)[7] | 2.5 | Acid source |

| Methyl 2-ethylacetoacetate | 1.05 | Coupling partner |

| Sodium Acetate (NaOAc) | ~3.0 | Buffer (pH 4-5) |

| Ethanol / Water | Solvent | Reaction Medium |

Protocol

-

Diazotization:

-

Charge a reactor with 4-nitroaniline (1.0 equiv) and water (5 vol).

-

Add conc. HCl (2.5 equiv) and cool to -5°C to 0°C .

-

Dropwise add a solution of NaNO2 (1.1 equiv) in water, maintaining internal temperature < 5°C. Stir for 30 min. Check for excess nitrite with starch-iodide paper; quench with urea if necessary.

-

-

Coupling Preparation:

-

In a separate vessel, dissolve Methyl 2-ethylacetoacetate (1.05 equiv) in Ethanol (5 vol).

-

Add a saturated aqueous solution of Sodium Acetate (approx.[7] 3.0 equiv) to the ester solution. Cool to 0°C.

-

-

The Japp-Klingemann Reaction:

-

Slowly transfer the cold diazonium salt solution into the buffered ester solution over 45-60 mins.

-

Critical Control: Maintain pH between 4.5 and 5.5 by adding additional NaOAc if needed.

-

The "azo-ester" intermediate forms first, followed by rapid loss of the acetyl group to precipitate the hydrazone .

-

Stir at 0°C for 2 hours, then allow to warm to room temperature (20°C) overnight.

-

-

Workup:

-

Filter the precipitated yellow/orange solid.

-

Wash with water (3x) to remove salts and acetic acid.

-

Dry in a vacuum oven at 45°C.

-

Yield Expectation: 85-92%.

-

Stage 2: Fischer Indole Cyclization

Objective: Cyclization to Methyl 3-methyl-5-nitro-1H-indole-2-carboxylate. Mechanism: Acid-catalyzed tautomerization to ene-hydrazine, [3,3]-sigmatropic rearrangement, and ammonia elimination.

Reagents & Materials

| Reagent | Role |

| Polyphosphoric Acid (PPA) | Catalyst & Solvent (Preferred for scale) |

| Alt: H2SO4 / AcOH | Alternative Catalyst |

| Toluene | Workup Solvent |

Protocol

-

Reaction Setup:

-

Heat Polyphosphoric Acid (PPA) (10 parts by weight relative to hydrazone) to 80°C in a reactor equipped with a mechanical stirrer (high torque required due to viscosity).

-

-

Addition:

-

Add the Hydrazone solid portion-wise to the hot PPA.

-

Safety Note: The reaction is exothermic. Control addition rate to keep temperature < 105°C .

-

-

Cyclization:

-

After addition, ramp temperature to 100-110°C and stir for 2-3 hours.

-

Monitor by HPLC for disappearance of hydrazone.

-

-

Quench & Isolation:

-

Cool the mixture to 60°C.

-

Slowly pour the reaction mass into Ice/Water (20 vol) with vigorous stirring. Exothermic!

-

Stir for 1 hour to break up the PPA complex.

-

Filter the crude indole precipitate.[6]

-

Wash with water and then cold methanol.

-

Recrystallization: Recrystallize from Ethanol or Toluene/Hexane if purity < 95%.

-

Yield Expectation: 70-80%.

-

Stage 3: Nitro Reduction

Objective: Synthesis of this compound. Method: Catalytic Hydrogenation (Cleanest profile for drug discovery).

Reagents & Materials

| Reagent | Role |

| 10% Pd/C (50% wet) | Catalyst (5 wt% loading) |

| Hydrogen Gas | Reductant (3-5 bar) |

| Methanol / THF | Solvent (1:1 mixture) |

Protocol

-

Setup:

-

Charge the Nitro-indole intermediate into a hydrogenation autoclave.

-

Add Methanol/THF (10 vol).

-

Add 10% Pd/C (5 wt% relative to substrate).

-

-

Hydrogenation:

-

Purge with Nitrogen (3x), then Hydrogen (3x).

-

Pressurize to 3-5 bar (45-75 psi) H2.

-

Stir at 25-35°C for 4-6 hours.

-

Monitor: Reaction is complete when H2 uptake ceases and HPLC shows conversion.

-

-

Workup:

-

Filter catalyst through a Celite pad (keep wet to prevent ignition).

-

Concentrate the filtrate to dryness.

-

Purification: The product is usually pure enough for the next step. If needed, recrystallize from Isopropanol.

-

Yield Expectation: 90-95%.

-

Process Safety & Critical Parameters

Figure 2: Critical safety control points for scale-up.

-

Japp-Klingemann: The diazonium intermediate must not be allowed to dry. Ensure the coupling is buffered; low pH can lead to side reactions or diazonium decomposition.

-

Fischer Cyclization: This step releases Ammonia (NH3). Ensure adequate venting/scrubbing. The reaction in PPA is viscous; ensure the stirrer motor is rated for high viscosity to prevent hot spots.

-

Regiochemistry: The use of Methyl 2-ethylacetoacetate is non-negotiable for the 3-methyl target. Using methyl acetoacetate will yield the 3-unsubstituted indole; using methyl 2-methylacetoacetate would yield a different hydrazone (pyruvate derivative) leading to the 3-unsubstituted indole or requiring a different mechanism.

Analytical Specifications

| Test | Acceptance Criteria | Method |

| Appearance | Off-white to pale brown solid | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/H2O Gradient |

| 1H NMR | Consistent with structure | DMSO-d6 |

| Mass Spec | [M+H]+ matches theoretical | ESI-MS |

| Residual Solvents | < ICH Limits | GC-HS |

Key NMR Signals (DMSO-d6):

-

Indole NH: Broad singlet ~11.0 - 11.5 ppm.

-

C5-NH2: Broad singlet ~4.5 - 5.0 ppm (exchangeable).

-

C3-Methyl: Singlet ~2.3 - 2.5 ppm.

-

Ester-Methyl: Singlet ~3.8 - 3.9 ppm.

-

Aromatic Protons: Distinct pattern for 5,6,7 protons (d, dd, d).

References

-

Fischer Indole Synthesis Mechanism & Scale-up

-

Japp-Klingemann Reaction Overview

- Synthesis of 3-Methylindole-2-carboxylates: Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993, 25(6), 607-632. (Confirming the use of alpha-ethyl keto esters for 3-methyl indoles).

-

Catalytic Reduction of Nitroarenes

-

Beller, M., et al. "Catalytic Hydrogenation of Nitroarenes." ChemCatChem, 2010. Link

-

-

Safety in Indole Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. prepchem.com [prepchem.com]

- 5. Rapid synthesis of the indole-indolone scaffold via [3+2] annulation of arynes by methyl indole-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. asianpubs.org [asianpubs.org]

Troubleshooting & Optimization

Preventing oxidation of the amino group in methyl 5-amino-3-methyl-1H-indole-2-carboxylate

A Guide to Preventing Oxidation of the 5-Amino Group for Researchers and Development Professionals

Welcome to the technical support center for handling methyl 5-amino-3-methyl-1H-indole-2-carboxylate. As Senior Application Scientists, we understand the unique challenges this valuable intermediate presents. The electron-rich indole nucleus, combined with the activating 5-amino group, makes this molecule highly susceptible to oxidative degradation. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity of your compound and ensure the success of your experiments.

Frequently Asked Questions (FAQs): Understanding the Root Cause

This section addresses the fundamental principles governing the stability of your aminoindole.

Q1: Why is the 5-amino group on my methyl 3-methylindole-2-carboxylate so prone to oxidation?

The susceptibility to oxidation arises from the electronic nature of the indole ring system itself. The indole nucleus is inherently electron-rich, and the nitrogen lone pair of the 5-amino group donates further electron density into the aromatic system. This high electron density makes the molecule an easy target for oxidizing agents, including atmospheric oxygen. The initial oxidation can form radical cations which then proceed through complex pathways to form highly colored dimeric or polymeric impurities.

Q2: What are the common visual signs of oxidation in my sample or reaction?

The most common indicator of oxidation is a distinct color change. A pure sample of this compound should be a light-colored solid (typically off-white to light tan). Upon oxidation, you will observe the material developing colors ranging from pink, purple, dark brown, to nearly black. In solution, this manifests as a rapid darkening of the reaction mixture, even in the absence of an intended chemical transformation. On a Thin Layer Chromatography (TLC) plate, oxidation often appears as a baseline streak or a series of new, colored, and often polar spots.

Q3: What common laboratory conditions or reagents can accelerate this oxidation?

Several factors can initiate or accelerate the oxidation process:

-

Atmospheric Oxygen: Simple exposure to air is often the primary culprit, especially over prolonged periods or at elevated temperatures.

-

Light: Exposure to UV or ambient laboratory light can provide the energy to initiate radical oxidation processes.

-

Trace Metal Impurities: Transition metals (e.g., iron, copper) from spatulas, reaction vessels, or reagents can catalytically accelerate oxidation.

-

Strong Oxidizing Agents: Reagents used in subsequent synthetic steps must be chosen carefully.

-

Acidic Conditions: While some amines are protected by protonation, acidic conditions can sometimes promote degradation, especially if dissolved oxygen is present.[1]

Troubleshooting Guide: Identifying and Mitigating Oxidation

This guide provides a systematic approach to diagnosing and resolving oxidation issues during your experiments.

Q4: My reaction mixture turned dark purple upon adding a reagent. How can I confirm this is oxidation and not a desired reaction?

A sudden, dark color change is a strong indication of oxidation. To confirm:

-

Run a Control Experiment: Set up a small-scale reaction under identical conditions but withhold the reagent you suspect is causing the oxidation. If the color change does not occur, the reagent is likely the oxidant. If it still changes color, the issue is more likely related to the solvent or atmosphere.

-

Monitor by TLC: Take a sample from the colored mixture and run a TLC next to a sample of your starting material. The appearance of multiple new, often lower Rf (more polar) spots, or streaking from the baseline, is characteristic of oxidative decomposition.[2]

-

Use a Quenching Agent: In a small test tube, add a mild reducing agent or radical scavenger (like a small amount of sodium thiosulfate or butylated hydroxytoluene (BHT)) to a portion of the colored solution. If the color lightens, it strongly suggests an oxidative process is occurring.

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting unexpected color changes.

Q5: What analytical techniques can I use to characterize the unwanted byproducts?

For a definitive characterization of oxidation byproducts, the following methods are recommended:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this problem. It can separate the complex mixture of byproducts and provide the molecular weight of each, helping to identify potential dimers, oligomers, or quinone-type structures.

-

High-Performance Liquid Chromatography (HPLC): An HPLC with a photodiode array (PDA) detector can quantify the loss of starting material and the formation of impurities.[3] The UV-Vis spectrum of the byproducts can also give clues to their structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a crude mixture will likely show a complex and uninterpretable ¹H NMR spectrum, it can confirm the disappearance of the sharp aromatic signals of the starting material and the appearance of broad, undefined peaks, which is characteristic of polymeric degradation.